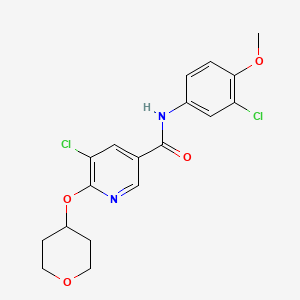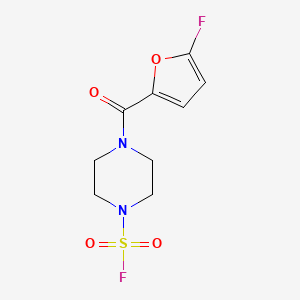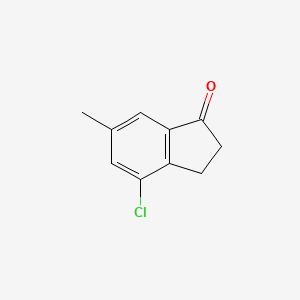![molecular formula C22H20BrN3O2 B2894869 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2097920-09-5](/img/structure/B2894869.png)
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one is a complex organic compound with notable relevance in scientific research. Its structure comprises a pyrimidine ring substituted with bromine, coupled with a pyrrolidine ring and a diphenylethyl ketone moiety. The intricate molecular arrangement of this compound lends itself to a variety of chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps:
Formation of the pyrimidine ring: : A precursor compound, often 2-chloropyrimidine, undergoes bromination using reagents like N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Oxy-pyrrolidinyl linkage: : This intermediate reacts with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the 5-bromopyrimidin-2-yl)oxy derivative.
Ketone synthesis:
Industrial Production Methods
Industrial production of this compound follows similar routes but often employs continuous flow reactors and optimized conditions to enhance yield and purity. This may include the use of high-throughput screening for catalysts and reagents, as well as advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one undergoes various reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), primarily affecting the pyrrolidine ring.
Reduction: : It can be reduced by reagents such as lithium aluminum hydride (LiAlH4), often targeting the carbonyl group.
Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) reacting at the bromine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Performed in acidic or basic conditions with potent oxidizers.
Reduction: : Typically conducted in anhydrous solvents under inert atmospheres.
Substitution: : Often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
Major Products
Oxidation: : Formation of oxidized pyrrolidine derivatives.
Reduction: : Reduced ketone forms, yielding alcohol derivatives.
Substitution: : Replacement of bromine with various nucleophiles, leading to diverse functionalized pyrimidine derivatives.
科学研究应用
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one has a broad range of applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: : Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, such as potential anti-cancer or anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and pi-pi stacking interactions, influencing biological pathways. The pyrrolidine ring may interact with polar regions of biological targets, enhancing binding affinity and specificity.
相似化合物的比较
Compared to other pyrimidine and pyrrolidine derivatives, 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one stands out due to its unique structure combining these two moieties with a diphenylethyl ketone. Similar compounds include:
2,2-diphenylethan-1-one derivatives: : Lacking the pyrimidine and pyrrolidine components.
Pyrrolidine-pyrimidine compounds: : Without the diphenylethyl ketone group.
5-bromo substituted pyrimidine derivatives: : Without the pyrrolidine and diphenylethyl components.
Hopefully, this hits the mark!
属性
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRDVPMFIODCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,4-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2894786.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)

![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2894795.png)

![N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2894798.png)
![methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2894799.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2894803.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
